c-Abl1 Biochemical Potency: 20-Fold Improvement Over the Parent Compound Imatinib
Risvodetinib exhibits significantly enhanced biochemical potency against c-Abl1 compared to the first-generation Abl inhibitor imatinib. While imatinib inhibits c-Abl with an IC50 of approximately 660 nM [1], risvodetinib demonstrates an IC50 of 33 nM [2]. This 20-fold increase in potency is a direct result of the compound's optimized chemical structure, which is a derivative of imatinib [3].
| Evidence Dimension | Biochemical IC50 against c-Abl1 |
|---|---|
| Target Compound Data | 33 nM |
| Comparator Or Baseline | Imatinib (660 nM) |
| Quantified Difference | 20-fold more potent |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
For researchers, this means significantly lower compound concentrations are needed to achieve effective c-Abl inhibition in vitro, reducing the risk of off-target effects and conserving valuable compound stock.
- [1] Alzforum. Risvodetinib (IkT-148009) Therapeutic Profile: IC50 comparison with Imatinib. View Source
- [2] Werner MH, et al. A Phase I, Randomized, SAD, MAD, and PK Study of Risvodetinib in Older Adults and Parkinson's Disease. J Parkinsons Dis. 2024;14(2):325-334. View Source
- [3] Karuppagounder SS, et al. The c-Abl inhibitor IkT-148009 suppresses neurodegeneration in mouse models of heritable and sporadic Parkinson's disease. Sci Transl Med. 2023;15(679):eabp9352. View Source
